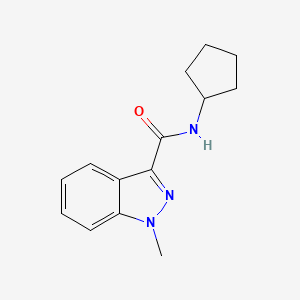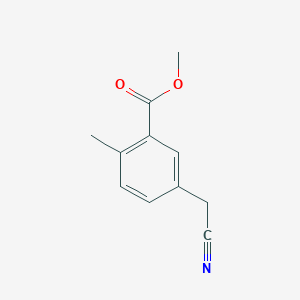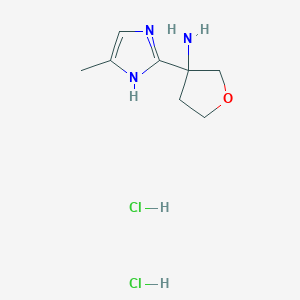
N-Cyclopentyl-1-methylindazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopentyl-1-methylindazole-3-carboxamide, also known as CPI or AKB-48, is a synthetic cannabinoid that belongs to the indazole family. It is a potent agonist of the cannabinoid receptors that has been extensively studied for its potential medical and scientific applications.
Mecanismo De Acción
N-Cyclopentyl-1-methylindazole-3-carboxamide acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. It binds to the receptor and activates it, leading to various downstream effects such as the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase. Additionally, N-Cyclopentyl-1-methylindazole-3-carboxamide has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate.
Efectos Bioquímicos Y Fisiológicos
N-Cyclopentyl-1-methylindazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, which are mediated by its activation of the CB1 receptor. Additionally, N-Cyclopentyl-1-methylindazole-3-carboxamide has been shown to have neuroprotective effects, particularly in the context of ischemic injury and oxidative stress. It has also been shown to modulate the release of various neurotransmitters, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Cyclopentyl-1-methylindazole-3-carboxamide has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors, making it a useful tool for studying the endocannabinoid system and the cannabinoid receptors. Additionally, N-Cyclopentyl-1-methylindazole-3-carboxamide has been shown to have various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. However, N-Cyclopentyl-1-methylindazole-3-carboxamide also has several limitations. It is a synthetic compound that may not accurately reflect the effects of endogenous cannabinoids. Additionally, its potency and selectivity may vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for the study of N-Cyclopentyl-1-methylindazole-3-carboxamide. One potential direction is the development of more selective and potent agonists of the cannabinoid receptors, which may have improved therapeutic efficacy and reduced side effects. Additionally, the study of the endocannabinoid system and the cannabinoid receptors is an area of active research, and further studies are needed to fully understand the mechanisms of action of N-Cyclopentyl-1-methylindazole-3-carboxamide and other cannabinoids. Finally, the potential therapeutic applications of N-Cyclopentyl-1-methylindazole-3-carboxamide and other cannabinoids should be further explored in preclinical and clinical studies.
Métodos De Síntesis
N-Cyclopentyl-1-methylindazole-3-carboxamide can be synthesized using various methods, including the reaction of 1-methylindazole-3-carboxylic acid with cyclopentyl magnesium bromide, followed by the reaction with oxalyl chloride and then N,N-dimethylformamide dimethyl acetal. Another method involves the reaction of 1-methylindazole-3-carboxylic acid with cyclopentanone in the presence of trifluoroacetic acid and then the reaction with oxalyl chloride and N,N-dimethylformamide dimethyl acetal.
Aplicaciones Científicas De Investigación
N-Cyclopentyl-1-methylindazole-3-carboxamide has been extensively studied for its potential medical and scientific applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease. Additionally, N-Cyclopentyl-1-methylindazole-3-carboxamide has been studied for its potential use as a tool in neuroscience research, particularly in the study of the endocannabinoid system and the cannabinoid receptors.
Propiedades
IUPAC Name |
N-cyclopentyl-1-methylindazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-17-12-9-5-4-8-11(12)13(16-17)14(18)15-10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCHXQZXNUPVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-methyl-1H-indazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2636684.png)
![1-(9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2636687.png)
![N-(5-chloro-1-{[4-(methylethoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide](/img/structure/B2636689.png)
![(2Z)-2-[(4-nitrophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2636690.png)



![N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2636696.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide](/img/structure/B2636697.png)
![[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2636699.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B2636700.png)
![[4-[(E)-2-cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2636702.png)

